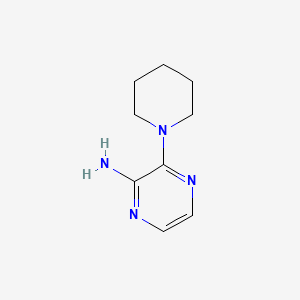

3-(Piperidin-1-yl)pyrazin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(Piperidin-1-yl)pyrazin-2-amine” is a chemical compound with the CAS Number: 1286273-41-3 . It has a molecular weight of 177.25 . The IUPAC name for this compound is 3-(1-piperidinyl)-2-pyridinamine .

Molecular Structure Analysis

The InChI code for “3-(Piperidin-1-yl)pyrazin-2-amine” is 1S/C10H15N3/c11-10-9(5-4-6-12-10)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H2,11,12) . This indicates the presence of a piperidine ring and a pyrazine ring in the molecule.Physical And Chemical Properties Analysis

“3-(Piperidin-1-yl)pyrazin-2-amine” is a powder at room temperature .科学研究应用

Here is an analysis of potential scientific research applications for “3-(Piperidin-1-yl)pyrazin-2-amine”, based on the information available for similar compounds and the general uses of chemical derivatives in research:

Antiviral Agents

Compounds similar to “3-(Piperidin-1-yl)pyrazin-2-amine” have been explored as broad-spectrum antiviral agents. They are synthesized and assessed using both in vitro and in silico approaches to determine their effectiveness against various viral infections .

Antitubercular Activity

Derivatives of pyrazinamide, a drug used in tuberculosis (TB) therapy, have been designed and synthesized to evaluate their antitubercular activity against Mycobacterium tuberculosis . It’s plausible that “3-(Piperidin-1-yl)pyrazin-2-amine” could be investigated for similar applications.

Kinase Inhibition

Piperidine derivatives have been used as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy . This suggests a potential application in designing cancer therapeutics.

Organic Synthesis

Imidazo[1,2-a]pyrazines, which share a structural similarity with “3-(Piperidin-1-yl)pyrazin-2-amine”, act as versatile scaffolds in organic synthesis and drug development due to their reactivity and biological activity .

Antioxidant Properties

Naturally occurring piperidine-based compounds have shown powerful antioxidant action by hindering or suppressing free radicals . Research into “3-(Piperidin-1-yl)pyrazin-2-amine” could explore its potential as an antioxidant.

Drug Discovery

The piperidine nucleus is a common feature in many drugs, and its derivatives are continually being explored for new therapeutic applications. “3-(Piperidin-1-yl)pyrazin-2-amine” could be part of this ongoing research into novel drug compounds .

安全和危害

未来方向

Piperidine derivatives, including “3-(Piperidin-1-yl)pyrazin-2-amine”, could potentially be used in the development of new drugs due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用机制

Target of Action

3-(Piperidin-1-yl)pyrazin-2-amine is a derivative of piperidine, which is a significant synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . A series of 2-amino-4-(1-piperidine) pyridine derivatives, similar to 3-(Piperidin-1-yl)pyrazin-2-amine, have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

It is known that piperidine derivatives can interact with their targets and cause significant changes . For instance, the 2-amino-4-(1-piperidine) pyridine derivatives were designed to inhibit ALK and ROS1, which are clinically resistant to Crizotinib .

Biochemical Pathways

Piperidine derivatives are known to regulate several signaling pathways that are fundamental to tumorigenesis .

Pharmacokinetics

has been involved in the research of similar compounds , suggesting that these properties are being studied.

Result of Action

Piperidine derivatives have been found to exhibit a wide range of biological activities .

属性

IUPAC Name |

3-piperidin-1-ylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-9(12-5-4-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTXVNPYJYRTSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670299 |

Source

|

| Record name | 3-(Piperidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-1-yl)pyrazin-2-amine | |

CAS RN |

117719-15-0 |

Source

|

| Record name | 3-(Piperidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3aR,4S,6R,6aR)-4-benzoyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B568317.png)

![Thiazolo[5,4-d]pyrimidine-2-thiol,5-ethoxy-](/img/structure/B568338.png)